Allyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
Overview
Description
Allyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is a carbohydrate derivative with the molecular formula C17H24O10. This compound is known for its unique structure and properties, making it a valuable subject in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside typically involves the acetylation of allyl a-D-mannopyranoside. The process includes the reaction of allyl alcohol with acetaldehyde, followed by acetylation using acetic anhydride in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: Allyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various acetylated derivatives, alcohols, and acids, depending on the specific reaction conditions .
Scientific Research Applications
Allyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is widely used in scientific research due to its biological and physical properties. Some applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycopolymers.
Biology: Studied for its role in cell signaling and glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups play a crucial role in its reactivity and interaction with enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
- Allyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
- 1-Thio-b-D-glucose tetraacetate
Comparison: Compared to these similar compounds, Allyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is unique due to its specific stereochemistry and acetylation pattern, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16+,17+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHDGOVWKFJBM-NRKLIOEPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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